BenchChemオンラインストアへようこそ!

LY83583

sGC inhibition cGMP signaling potency

LY83583 (6-anilino-5,8-quinolinedione) is a cell-permeable, competitive sGC inhibitor with a unique polypharmacological profile, including leukotriene synthesis inhibition (IC50 1.8 µM) and glutathione reductase inhibition (Ki 3 µM). Unlike selective sGC inhibitors ODQ and NS2028, LY83583 fails to attenuate SNP-induced vascular relaxation, making it essential for isolating cGMP-independent NO mechanisms. Its quinolinequinone scaffold also shows antiproliferative activity in CML and other cancers. Choose LY83583 for dual-pathway interrogation or when complete sGC blockade is undesirable. ≥98% purity, multiple pack sizes available.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 91300-60-6
Cat. No. B1675718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY83583
CAS91300-60-6
Synonyms6-anilino-5,8-quinolinedione
LY 83583
LY-83583
LY83583
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
InChIInChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
InChIKeyGXIJYWUWLNHKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY83583 (CAS 91300-60-6): An sGC Inhibitor with Distinct Polypharmacology for cGMP Pathway Research


LY83583 (6-anilino-5,8-quinolinedione) is a cell-permeable, competitive inhibitor of soluble guanylate cyclase (sGC), the primary enzymatic source of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling [1]. Unlike highly selective sGC inhibitors such as ODQ and NS2028 that primarily target the enzyme's heme domain, LY83583 exhibits a distinct polypharmacological profile, including inhibition of leukotriene synthesis and glutathione reductase, which necessitates careful experimental design when used as a tool compound [2]. This quinolinequinone scaffold has also demonstrated antiproliferative activity in cancer cell lines, making it a versatile chemical probe for studies spanning cardiovascular pharmacology, inflammation, and oncology [3].

Why LY83583 Cannot Be Replaced by Other sGC Inhibitors Like ODQ or NS2028


Although ODQ and NS2028 are more potent and selective sGC inhibitors , LY83583 remains indispensable for specific research applications due to its unique mechanistic profile and off-target activities. Direct functional comparisons reveal that LY83583, unlike ODQ, fails to attenuate SNP-induced relaxation in vascular smooth muscle [1], indicating a distinct interaction with NO-cGMP signaling that cannot be replicated by other sGC inhibitors. Furthermore, LY83583's ancillary inhibition of leukotriene synthesis (IC50 1.8 µM) and glutathione reductase (Ki 3 µM) creates a complex pharmacological signature that is both a limitation (requiring careful controls) and a unique asset for probing intersecting signaling pathways. Substituting LY83583 with a more selective sGC inhibitor would fundamentally alter experimental outcomes and obscure the interpretation of cGMP-dependent versus -independent effects.

Quantitative Differentiation of LY83583 from ODQ and NS2028: A Procurement Evidence Guide


LY83583 Exhibits 100-fold Lower Potency for sGC Inhibition Than ODQ and NS2028

LY83583 inhibits soluble guanylate cyclase in human platelets with an IC50 of 2 µM, which is 100-fold less potent than ODQ (IC50 ≈ 20 nM) and 67-fold less potent than NS2028 (IC50 30 nM for basal enzyme) . This lower potency is not a disadvantage but a defining feature for experiments requiring partial inhibition or when complete sGC blockade would be detrimental to cellular viability.

sGC inhibition cGMP signaling potency

LY83583 Fails to Inhibit SNP-Induced Relaxation, in Contrast to ODQ

In isolated rat tail artery rings, LY83583 (10 µM) did not affect relaxation induced by the NO donor sodium nitroprusside (SNP), whereas ODQ (1 µM) significantly attenuated the SNP response [1]. This functional divergence demonstrates that LY83583 cannot substitute for ODQ in assays measuring NO-dependent vasodilation, and conversely, ODQ cannot replicate LY83583's unique effects.

vascular pharmacology nitric oxide functional selectivity

LY83583 Is a 6-fold Weaker Inhibitor of Neuronal NOS Than Methylene Blue

Against neuronal nitric oxide synthase (nNOS), LY83583 exhibited a Ki of 15.8 µM, whereas methylene blue displayed an apparent Ki of 2.7 µM [1]. Moreover, methylene blue, but not LY83583, inhibited the NADPH-diaphorase histochemical reaction associated with nNOS [1]. This off-target profile is critical for studies where minimal interference with NO synthesis is required.

nitric oxide synthase NADPH-diaphorase off-target profiling

LY83583 Potently Inhibits Leukotriene Synthesis, a Unique Off-Target Activity

LY83583 inhibits leukotriene synthesis in guinea pig lung and rat peritoneal cells with an IC50 of 1.8 µM, which is comparable to its sGC inhibitory potency (IC50 2 µM) [1]. This dual activity is not shared by ODQ or NS2028, which are highly selective for sGC. The quinolinedione scaffold confers this additional anti-inflammatory potential, making LY83583 a unique tool for studying the intersection of cGMP and eicosanoid signaling.

leukotriene synthesis inflammation polypharmacology

LY83583 Scaffold Yields Antiproliferative Analogs with Superior Potency to Imatinib

The LY83583 core structure served as a lead for the development of quinolinequinone analogs with enhanced antiproliferative activity. Notably, analog AQQ15 demonstrated an IC50 of 5.46 µM against K562 CML cells, which is more potent than the positive control imatinib (IC50 5.46 ± 0.85 µM) [1]. Furthermore, AQQ15 induced apoptotic cell death in 34.6% of K562 cells compared to only 6.5% for imatinib [1]. This validates the LY83583 scaffold as a privileged structure for anticancer drug discovery.

anticancer quinolinequinone CML

Optimal Use Cases for LY83583 Based on Quantitative Differentiation Evidence


Investigating cGMP-Independent Nitric Oxide Signaling in Vascular Tissues

Use LY83583 (10 µM) in vascular ring studies where SNP-induced relaxation is not attenuated, allowing researchers to isolate cGMP-independent mechanisms of NO action. This scenario leverages the direct head-to-head evidence showing that LY83583, unlike ODQ, fails to block SNP-mediated vasodilation [1].

Studies Requiring Partial or Titratable sGC Inhibition

Employ LY83583 (IC50 2 µM) when complete sGC blockade would be lethal or when subtle modulation of cGMP levels is desired. The 100-fold lower potency compared to ODQ [1] enables finer control over the degree of pathway inhibition in sensitive primary cells or whole organisms.

Exploring Crosstalk Between NO-cGMP and Leukotriene Signaling Pathways

Use LY83583 as a dual inhibitor of sGC and leukotriene synthesis (IC50 1.8 µM) [1] to simultaneously probe the interconnected roles of cGMP and eicosanoids in inflammation, allergy, or asthma models, a unique capability not offered by selective sGC inhibitors like ODQ or NS2028.

Anticancer Drug Discovery and Lead Optimization

Utilize LY83583 or its commercially available analogs as a starting point for developing novel antiproliferative agents targeting CML and other cancers. The demonstrated activity of AQQ15 against K562 cells (IC50 5.46 µM) [1] validates this quinolinequinone scaffold for further medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY83583

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.